2-[4-(diphenylmethyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-[4-(diphenylmethyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and an acetamide moiety linked to a phenyl group with an isopropyl substituent.
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O/c1-22(2)23-13-15-26(16-14-23)29-27(32)21-30-17-19-31(20-18-30)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-16,22,28H,17-21H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXLLPDUPBJQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. The diphenylmethyl group is introduced through a nucleophilic substitution reaction, followed by the acylation of the piperazine nitrogen with an appropriate acyl chloride or anhydride. The final step involves the coupling of the acetamide moiety with the phenyl group, which can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of high-throughput screening and optimization techniques can further streamline the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diphenylmethyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[4-(diphenylmethyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol: Exhibits α1-adrenergic receptor antagonist properties.
Cetirizine Dihydrochloride: An antihistamine with a similar piperazine core structure.
Uniqueness
2-[4-(diphenylmethyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
